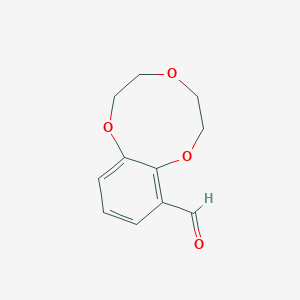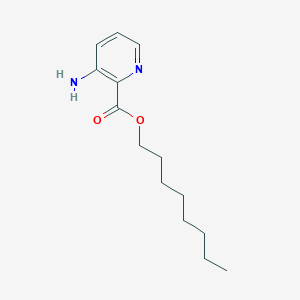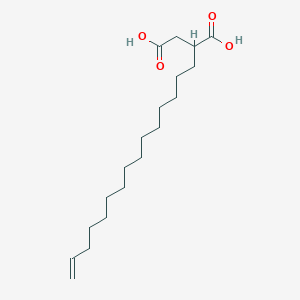
2-(Pentadec-14-EN-1-YL)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentadec-14-EN-1-YL)butanedioic acid is an organic compound with the molecular formula C19H34O4 It is characterized by a long hydrocarbon chain with a double bond and a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentadec-14-EN-1-YL)butanedioic acid typically involves the reaction of a long-chain alkene with a butanedioic acid derivative. The reaction conditions often require the use of catalysts to facilitate the addition of the butanedioic acid moiety to the alkene. Commonly used catalysts include palladium or platinum-based catalysts under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes where the alkene is reacted with butanedioic acid in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Pentadec-14-EN-1-YL)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
2-(Pentadec-14-EN-1-YL)butanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pentadec-14-EN-1-YL)butanedioic acid involves its interaction with specific molecular targets. The double bond in the hydrocarbon chain allows for various chemical modifications, which can influence its biological activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pentadec-1-EN-1-YL)butanedioic acid
- 2-(Hexadec-1-EN-1-YL)butanedioic acid
- 2-(Heptadec-1-EN-1-YL)butanedioic acid
Uniqueness
2-(Pentadec-14-EN-1-YL)butanedioic acid is unique due to the specific position of the double bond in the hydrocarbon chain, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
150240-41-8 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-pentadec-14-enylbutanedioic acid |
InChI |
InChI=1S/C19H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16-18(20)21/h2,17H,1,3-16H2,(H,20,21)(H,22,23) |
InChI Key |
KIEJHAIFSQMXMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanethione](/img/structure/B12548969.png)
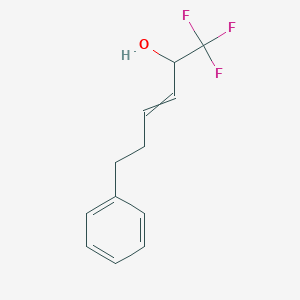
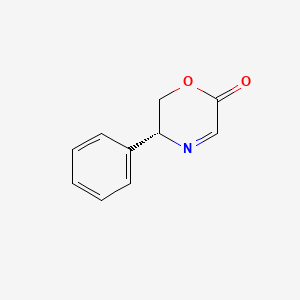
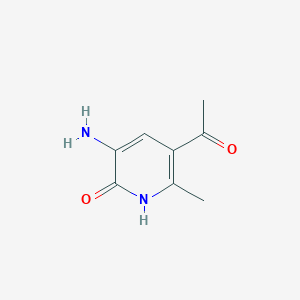
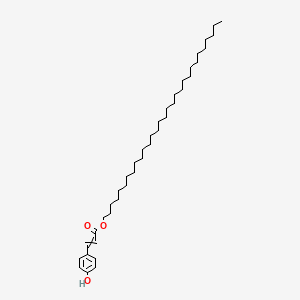

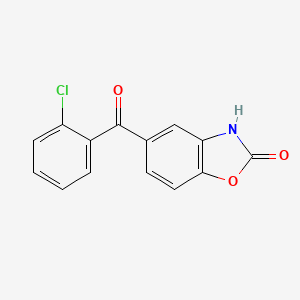
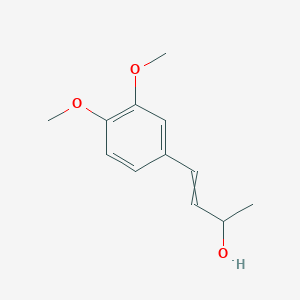
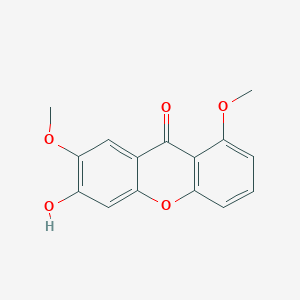
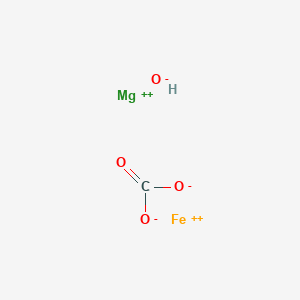

![Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-](/img/structure/B12549028.png)
